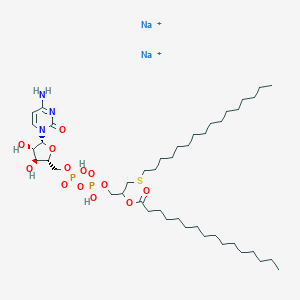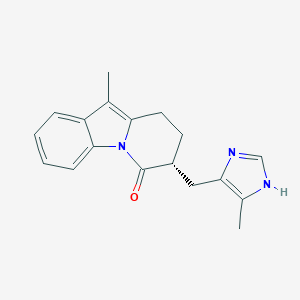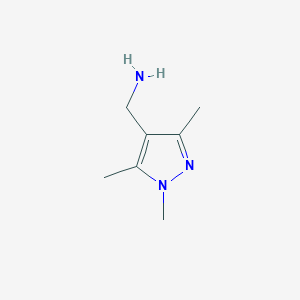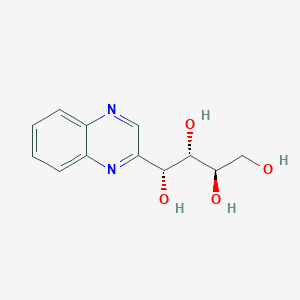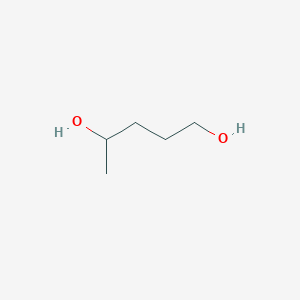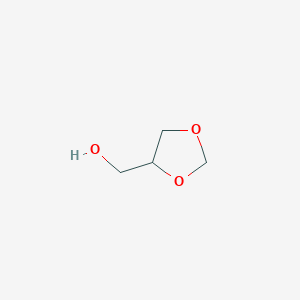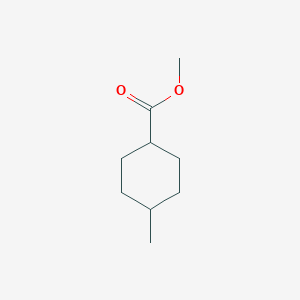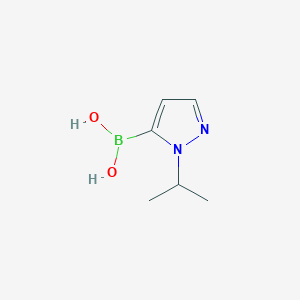
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid
Descripción general
Descripción
Synthesis and Structural Characterization
The synthesis of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, which are closely related to the compound of interest, "(1-Isopropyl-1H-pyrazol-5-yl)boronic acid", involves a two-step process starting from 1-alkyl-1H-4-bromopyrazoles. The first step is sequential lithiation followed by silylation or germylation, and the second step is lithiation followed by boronation. The presence of water can activate the Si–H bond due to the boron Lewis acid center, leading to various products depending on the starting material's structure. This synthesis pathway is characterized by 1H and 13C NMR spectroscopy and X-ray crystallography, providing insights into the molecular structure of the resulting boronic acids .
Chemical Reactions Analysis
The study of the synthesis of 1,5-disubstituted-1H-pyrazoles reveals that 5-hydroxy-1H-pyrazoles can be transformed into trifluoromethane sulfonates, which then undergo Suzuki coupling with various boronic acids. This process yields a range of products, including aryl, heteroaryl, and alkenyl boronic acids, with moderate to excellent yields. The resulting 1,5-disubstituted-1H-pyrazoles can have their ester groups further modified through selective hydrolysis or conversion to dicarboxylic acid derivatives, followed by selective mono-esterification. This demonstrates the versatility of boronic acids in chemical reactions, particularly in the context of Suzuki coupling, which is a pivotal reaction for creating carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized boronic acids are inferred from their characterization techniques. NMR spectroscopy provides information on the chemical environment of the atoms within the molecule, while X-ray crystallography offers a detailed view of the molecular structure. These techniques are essential for understanding the reactivity and stability of boronic acids, as well as their potential applications in organic synthesis and medicinal chemistry. The presence of substituents on the pyrazole ring, such as silyl or germyl groups, can significantly influence the properties of the boronic acids, including their solubility, boiling point, melting point, and reactivity in various chemical reactions .
Aplicaciones Científicas De Investigación
-
Sensing Applications
- Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labelling, Protein Manipulation, and Modification
-
Separation Technologies
-
Development of Therapeutics
-
Organic Chemistry Applications
-
Materials Science
Safety And Hazards
Propiedades
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOGZHKBNANKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


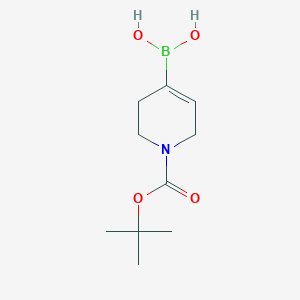
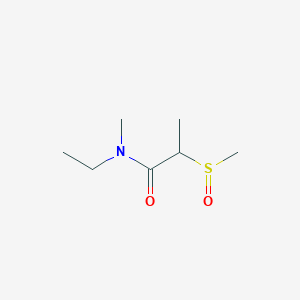
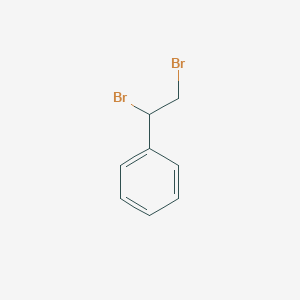
![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
